R,S Equol 4'-Sulfate Sodium Salt R,S Equol 4'-Sulfate Sodium Salt (±)-Equol 4'-sulfate is a metabolite of the isoflavonoid phytoestrogen (±)-equol. It is produced from equol in the gut. (±)-Equol 4'-sulfate has been used as a standard for the quantification of unconjugated equol in rat plasma.

Brand Name: Vulcanchem
CAS No.: 1189685-28-6
VCID: VC0192312
InChI: InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1
SMILES: C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C15H13NaO6S
Molecular Weight: 344.32

R,S Equol 4'-Sulfate Sodium Salt

CAS No.: 1189685-28-6

Cat. No.: VC0192312

Molecular Formula: C15H13NaO6S

Molecular Weight: 344.32

* For research use only. Not for human or veterinary use.

R,S Equol 4'-Sulfate Sodium Salt - 1189685-28-6

CAS No. 1189685-28-6
Molecular Formula C15H13NaO6S
Molecular Weight 344.32
IUPAC Name sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate
Standard InChI InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1
SMILES C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

Chemical Structure and Properties

Molecular Structure

R,S Equol 4'-Sulfate Sodium Salt possesses the molecular formula C15H13NaO6S and has a molecular weight of 344.3 g/mol . The compound's IUPAC name is sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate . Structurally, it consists of an equol backbone with a sulfate group specifically attached at the 4' position of the phenyl ring, balanced by a sodium counter-ion to form a stable salt.

The basic structure retains the characteristic features of equol, including the dihydrobenzopyran (chroman) ring system fused with a phenol group at one end and connected to a phenyl ring at position 3. The defining modification is the sulfate group at the 4' position of this phenyl ring, which significantly alters the compound's physicochemical properties compared to equol itself.

PropertyValueReference
CAS Number1189685-28-6
Molecular FormulaC15H13NaO6S
Molecular Weight344.3 g/mol
IUPAC Namesodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate
Parent Compound(+/-)-Equol 4'-sulfate (sodium salt)
Physical StateSolid
Creation Date2010-07-26
Modification Date2025-02-22

Stereochemistry and Isomers

Equol exists as two distinct diastereoisomers: S-(-)equol and R-(+)equol . The "R,S" designation in the compound name indicates that this particular form contains both isomers in a racemic mixture. An important biological distinction is that intestinal bacteria produce exclusively S-(-)equol, which demonstrates selective affinity for estrogen receptor (ER)-β . The synthetic R,S form, containing both isomers, potentially offers a different biological activity profile than would be observed with the naturally occurring S-isomer alone.

The stereospecific nature of equol production in humans has significant implications for its biological effects. The ability to synthesize and study both pure stereoisomers and their derivatives, including R,S Equol 4'-Sulfate Sodium Salt, provides researchers with valuable tools to investigate the distinct biological roles of these compounds.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of R,S Equol 4'-Sulfate Sodium Salt typically involves the selective sulfation of equol at the 4' position. This process generally begins with the preparation of equol, followed by a controlled sulfation reaction. Common reagents employed in this sulfation include sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. Careful control of temperature and pH conditions is crucial to ensure selective formation of the 4'-sulfated product while minimizing side reactions.

Several methods have been documented for synthesizing sulfated equol derivatives. For example, equol-4′-sulfate (E-4′-S) can be synthesized according to previously established methods described in the literature . These synthetic approaches often involve selective protection and deprotection steps to ensure that sulfation occurs specifically at the desired 4' position rather than at the 7-position hydroxyl group.

Industrial Production

For larger-scale production, the synthetic routes employed are generally similar to laboratory methods but incorporate additional considerations for efficiency, scalability, and cost-effectiveness. Industrial processes typically utilize automated reactors with precise control of reaction parameters to achieve high yield and purity. Following synthesis, the crude product undergoes purification using techniques such as crystallization or chromatography to ensure the desired quality standards are met.

The optimization of industrial production methods requires balancing reaction efficiency, product purity, and economic considerations. Factors such as reagent selection, reaction conditions, and purification protocols are carefully evaluated to develop sustainable and cost-effective manufacturing processes for R,S Equol 4'-Sulfate Sodium Salt.

Analytical Characterization

Spectroscopic Analysis

Metabolism and Pharmacokinetics

Metabolic Pathways

In the human body, equol undergoes extensive phase II metabolism, primarily through conjugation with glucuronic acid and to a lesser extent with sulfuric acid . The sulfated form, represented by R,S Equol 4'-Sulfate Sodium Salt, constitutes one of the metabolites that can be detected in plasma and urine after consumption of soy isoflavones by equol producers.

Research investigating the metabolic profile of equol in humans who consumed soy products has identified several conjugated metabolites in plasma, including equol-7-glucuronide-4′-sulfate, along with lower concentrations of 7- and 4′-monoglucuronides as well as 7- and 4′-monosulfates . These findings suggest that sulfation at the 4' position (as in R,S Equol 4'-Sulfate Sodium Salt) represents a significant metabolic pathway for equol in humans.

Absorption and Distribution

While specific pharmacokinetic data for R,S Equol 4'-Sulfate Sodium Salt is limited in the literature, information about equol pharmacokinetics provides valuable insights. Equol exhibits distinct pharmacokinetic behavior compared to other soy isoflavones like daidzein and genistein, demonstrating higher apparent bioavailability and slower clearance rates . Both S-(-)equol and R-(+)equol are rapidly absorbed, reaching peak plasma concentrations approximately 2–3 hours after ingestion when consumed with a meal .

The pharmacokinetics of sulfated metabolites typically differ from those of the parent compounds. The presence of the sulfate group generally increases water solubility but may reduce passive diffusion across cell membranes, potentially affecting absorption, distribution, and elimination characteristics. The enhanced hydrophilicity of sulfated compounds often leads to altered tissue distribution patterns and elimination pathways compared to the parent molecules.

Chemical Reactivity

General Reactivity Patterns

R,S Equol 4'-Sulfate Sodium Salt can participate in various chemical reactions, particularly those involving the sulfate group. The compound can undergo oxidation, reduction, and substitution reactions under appropriate conditions. These reactions provide valuable tools for chemical modification and for studying the compound's chemical properties.

Oxidation reactions, typically employing reagents such as hydrogen peroxide or peracids, can convert the sulfate group to sulfoxides or sulfones. Reduction reactions, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents, can transform the sulfate group back to a hydroxyl group, essentially reverting the compound to equol. Substitution reactions with various electrophiles can lead to the formation of different derivatives with modified properties.

Derivative Formation

Several derivatives of R,S Equol 4'-Sulfate Sodium Salt can be synthesized through chemical transformations. These include the previously mentioned sulfoxides and sulfones, as well as various substituted equol derivatives. Each derivative potentially possesses unique chemical and biological properties, expanding the repertoire of compounds available for research purposes.

Other sulfated forms of equol have also been synthesized and studied, including equol-4′,7-disulfate (E-4′,7-diS) disodium salt and equol-7-sulfate (E-7-S) . These compounds, with sulfate groups at different positions or with multiple sulfate groups, may exhibit distinctive biological activities and pharmacokinetic profiles, offering additional research opportunities in the field of isoflavone metabolites.

Biological Activities

Interaction with Estrogen Receptors

The biological effects of equol are strongly linked to its interaction with estrogen receptors. S-(-)equol demonstrates selective affinity for estrogen receptor (ER)-β , which distinguishes it from other isoflavones and contributes to its unique biological profile. This selective binding may underlie many of the potential health benefits associated with equol production in humans.

Research Applications

Current Research Areas

R,S Equol 4'-Sulfate Sodium Salt serves important functions in various scientific research domains. In analytical chemistry, it provides a valuable reference standard for the quantification of equol and its metabolites in biological samples. In biochemical and pharmacological research, it contributes to investigations of cellular signaling pathways, particularly those involving estrogen receptors.

The compound holds particular relevance in research related to hormone-dependent conditions. Given equol's selective affinity for estrogen receptor (ER)-β , its derivatives, including the sulfated forms, offer important tools for understanding estrogen signaling mechanisms and their implications for both normal physiology and pathological states.

Future Research Directions

Several promising research directions exist for further investigation of R,S Equol 4'-Sulfate Sodium Salt. These include more detailed characterization of its pharmacokinetics, comprehensive evaluation of its biological activities, and exploration of potential therapeutic applications. Comparative studies examining the properties of different equol derivatives would provide valuable insights into structure-activity relationships.

The conflicting evidence regarding health benefits associated with equol production suggests a need for controlled clinical trials directly examining the effects of defined equol compounds, including R,S Equol 4'-Sulfate Sodium Salt, on specific health parameters . These studies would help clarify the therapeutic potential of equol derivatives and inform the development of potential nutraceutical or pharmaceutical applications.

Table 2: Comparison of Equol Forms and Their Properties

CompoundStructureProductionReceptor AffinityKey FeaturesReference
S-(-)equolEquol with S configurationProduced by intestinal bacteriaSelective for ER-β7-8 hour elimination half-life
R-(+)equolEquol with R configurationNot naturally produced in humansDifferent than S-formHigher apparent bioavailability than S-form
R,S Equol 4'-Sulfate Sodium SaltRacemic equol with 4'-sulfateSynthetic compoundLikely reduced compared to equolIncreased water solubility
Equol-7-sulfateEquol with sulfate at position 7Minor metabolite in humansNot fully characterizedDifferent biological activity profile than 4'-sulfate
Equol-4′,7-disulfateEquol with sulfates at positions 4' and 7Synthetic derivativeLikely minimalDisodium salt form with high polarity

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